O,S-Diethyl methylphosphonothioate

Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, which are organic compounds containing phosphorus, are a cornerstone of various fields of chemical research. wikipedia.org Their diverse applications stem from their unique physical and biological properties. taylorandfrancis.com In medicinal chemistry, for instance, organophosphorus compounds are crucial in drug research and development, with several phosphonate-containing drugs used for antiviral and anticancer treatments. researchgate.net They are also integral to the study of biological processes, as exemplified by the vital role of adenosine (B11128) triphosphate (ATP), a natural organophosphorus compound, in cellular energy metabolism. researchgate.net

Furthermore, organophosphorus compounds are widely utilized in agriculture as pesticides, herbicides, and insecticides. taylorandfrancis.comwikipedia.org Their effectiveness in pest control has made them a significant area of study in environmental and agricultural science. wikipedia.org The industrial applications of these compounds are also vast, ranging from their use as flame retardants and plasticizers to additives in motor oil. wikipedia.orgwikipedia.org The formation of the phosphorus-carbon (P-C) bond is a particularly active area of research, as it can impart a range of biological activities to molecules. taylorandfrancis.com

Classification and Structural Characteristics of Phosphonothioates

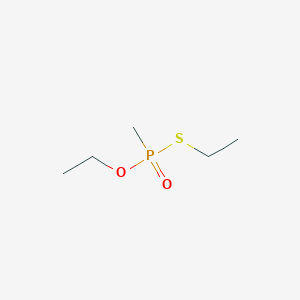

Phosphonothioates are a class of organophosphorus compounds characterized by the presence of a phosphorus-sulfur (P=S or P-S) bond. They are derivatives of phosphonic acid in which one or more oxygen atoms have been replaced by sulfur. When the double-bonded oxygen in a phosphonate (B1237965) is replaced by sulfur, it is referred to as a thionophosphonate. Conversely, if a singly bonded oxygen is replaced by sulfur, it results in a thiolophosphonate.

The general structure of a phosphonothioate consists of a central phosphorus atom bonded to a carbon atom (forming the characteristic P-C bond of a phosphonate), a sulfur atom, and two other groups, which are typically alkoxy or aryloxy groups. The presence of the sulfur atom significantly influences the chemical and physical properties of the molecule, including its reactivity and lipophilicity.

Historical Context of O,S-Diethyl Methylphosphonothioate in Research

The study of this compound is intrinsically linked to research on chemical warfare agents, particularly the V-series nerve agents like VX. scielo.br this compound is considered a simulant for VX, meaning it shares structural similarities and some chemical properties but is significantly less toxic, making it a safer compound for research and decontamination studies. niscpr.res.in Its synthesis and reactions have been investigated to better understand the chemistry of VX and to develop effective methods for its detection and decontamination. scielo.brniscpr.res.in

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories. A primary focus has been on its synthesis and characterization to support its use as a VX simulant. scielo.brniscpr.res.in This includes the development of various synthetic routes and the detailed analysis of its spectroscopic and physicochemical properties.

Another significant area of research is its application in the development and testing of decontamination methods for organophosphorus nerve agents. niscpr.res.in Scientists have studied its reactions with various decontaminating agents to evaluate their effectiveness. Furthermore, the environmental fate and degradation of this compound have been investigated to understand how it and related toxic compounds behave in the environment. This includes studies on its hydrolysis and biodegradation. researchgate.net

Finally, its role as a cholinesterase inhibitor has been a subject of study, providing insights into the mechanism of toxicity of related nerve agents. fishersci.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870981 | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-10-6 | |

| Record name | O,S-Diethyl P-methylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modification

Methodologies for O,S-Diethyl Methylphosphonothioate Synthesis

The synthesis of this compound can be achieved through various chemical routes, each with its own set of precursors, reaction conditions, and efficiencies. These methodologies primarily involve the formation of the phosphonothioate core structure through different strategic bond formations.

Synthesis from Dimethyl Methylphosphonate (B1257008) Precursors

A documented synthetic route to this compound commences with the precursor dimethyl methylphosphonate (DMMP). This multi-step process involves the initial conversion of DMMP to methylphosphonic dichloride. The synthesis proceeds in four main steps, ultimately yielding the target compound. thermofisher.com

The initial step involves the reaction of dimethyl methylphosphonate with thionyl chloride to form methylphosphonic dichloride. thermofisher.comwikipedia.org This intermediate is then subjected to a series of reactions to introduce the O-ethyl and S-ethyl groups. A detailed reaction scheme for this multi-step synthesis is outlined below. The final product is purified by vacuum distillation, with reported yields as high as 90%. thermofisher.com

Reaction Scheme:

Step 1: Chlorination Dimethyl methylphosphonate + Thionyl chloride → Methylphosphonic dichloride

Step 2: Thionation and Esterification Methylphosphonic dichloride is reacted to introduce the sulfur and one of the ethyl groups.

Step 3: Formation of Sodium Salt The intermediate from Step 2 is converted to its sodium salt, sodium ethyl methylphosphonothioate.

Step 4: Final Alkylation The sodium ethyl methylphosphonothioate is reacted with an ethylating agent, such as ethyl iodide, to yield this compound. thermofisher.com

Utilization of Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. biosynth.comnih.gov This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). wikipedia.orgresearchgate.net While a direct, one-pot synthesis of this compound via a classical Michaelis-Arbuzov reaction is not extensively documented in the reviewed literature, the principles of this reaction can be applied to create precursors or analogues.

The general mechanism initiates with the nucleophilic attack of the trivalent phosphorus on the electrophilic carbon of an alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate product. wikipedia.orgresearchgate.net For the synthesis of a phosphonothioate like this compound, a variation of the Michaelis-Arbuzov reaction would be necessary, likely involving a trivalent phosphorus starting material containing a sulfur atom or the subsequent thionation of a phosphonate product.

Variations of the Michaelis-Arbuzov reaction, such as those employing silyl (B83357) phosphites (Silyl-Arbuzov reaction) or those conducted under photochemical conditions, have expanded the scope of this reaction. biosynth.com These advanced modifications allow for the synthesis of a wider range of organophosphorus compounds.

Thionation Reactions with Lawesson's Reagent and Related Reagents

A common and effective method for the synthesis of thiophosphonates is the thionation of the corresponding phosphonate. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used thionating agent for this purpose. researchgate.netnih.gov This reagent can convert a P=O bond into a P=S bond.

The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This ylide then reacts with the phosphonate in a two-step process: a concerted cycloaddition to form a four-membered thiaoxaphosphetane intermediate, followed by a cycloreversion to yield the desired thiophosphonate and a stable byproduct. nih.govunict.itnih.gov The driving force for this reaction is the formation of a strong P=O bond in the byproduct. nih.gov

The thionation of O,O-diethyl methylphosphonate to O,O-diethyl methylphosphonothioate using Lawesson's reagent has been studied, providing insights into the synthesis of related thiophosphonates. researchgate.net The reactivity of Lawesson's reagent is generally higher for amides and ketones compared to esters and phosphonates, which may require more forcing conditions. nih.gov

Phosphorylation and Phosphitylation Agent Roles

This compound is reported to be utilized as a phosphorylating and phosphitylating agent in the synthesis of fine chemicals and pharmaceuticals. thermofisher.comwikipedia.orgfishersci.ie As a phosphorylating agent, it would be involved in the transfer of the methylphosphonothioyl group to a nucleophile, such as an alcohol or an amine. This would result in the formation of a new phosphonothioate ester or amide.

As a phosphitylating agent, it would imply a reaction where the phosphorus atom, likely in a trivalent state derived from the starting material, is introduced into a molecule. However, since this compound is a pentavalent phosphorus compound, its direct use as a phosphitylating agent would necessitate a reduction step or a different reaction mechanism than typical phosphitylations which use trivalent phosphorus reagents like phosphoramidites. entegris.com The available literature from chemical suppliers highlights this role, though specific, detailed examples of its application in phosphorylation and phosphitylation reactions are not extensively described in the reviewed scientific articles.

Reaction Kinetics and Optimization of Synthetic Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing these parameters is crucial for industrial-scale production and laboratory synthesis.

Influence of Temperature, Solvent, and Reaction Duration on Yield

Studies on the thionation of phosphonates using Lawesson's reagent have demonstrated the significant impact of temperature, solvent, and reaction time on the product yield.

Solvent: The choice of solvent can influence the solubility of the reactants, particularly Lawesson's reagent, and can affect the reaction rate and selectivity. Aromatic solvents such as toluene (B28343) and xylene are commonly used for thionation reactions with Lawesson's reagent. nih.govchemicalbook.com The polarity of the solvent can have a slight influence on the reaction, with computational studies suggesting the reaction mechanism is not heavily dependent on solvent polarity. unict.itnih.gov

Reaction Duration: The duration of the reaction is a key parameter to maximize the yield. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times may lead to the degradation of the product or the formation of undesired side products. Kinetic studies monitoring the concentration of the reactant and product over time are essential to determine the optimal reaction duration for achieving the maximum yield.

Table 1: Investigated Parameters for Thionation of a Phosphonate using Lawesson's Reagent

| Parameter | Investigated Range/Type | Observation |

| Temperature | 75 °C to 150 °C | Increased temperature generally increases reaction rate, but can also lead to byproduct formation. |

| Solvent | Aromatic (Toluene, Xylene), Ethers | Aromatic solvents are commonly preferred due to better solubility of Lawesson's reagent. |

| Reaction Duration | Monitored over several hours | Optimal time is a balance between maximizing conversion and minimizing product degradation. |

Derivatization and Analog Synthesis of this compound

The chemical modification of this compound and the synthesis of its analogs are important for various research applications, including the development of analytical standards and the study of structure-activity relationships.

One of the primary synthetic routes to this compound involves the use of key intermediates that can be considered structural analogs. The synthesis can start from dimethyl methylphosphonate (DMMP) and proceed through several steps. niscpr.res.in A crucial intermediate in one synthetic pathway is O-Ethyl Methylphosphonothioate. usbio.net Another key step involves the reaction of ethyl methyl sodium phosphonothioate with ethyl iodide to yield the final product. niscpr.res.in These precursors and intermediates are structurally related to the final compound and are essential for its synthesis.

Derivatization of this compound can also occur through degradation or decontamination processes. For instance, reaction with decontaminating agents can lead to the cleavage of the P-S, S-C, or O-C bonds. This results in the formation of various derivatives, including:

Ethyl methyl phosphonate (EMPA) niscpr.res.in

Methylphosphonothioic acid niscpr.res.in

Furthermore, in the presence of certain reagents like diazomethane (B1218177), related acidic degradation products can be converted into their dimethyl ester derivatives for identification purposes, such as (O-methyl methylphosphono) O-methyl methylphosphothionothiolate. niscpr.res.in

The synthesis of structural isomers is also a relevant area of analog synthesis. The isomer O,O'-diethyl methylphosphonothioate, which contains a P=S (thiophosphoryl) bond instead of the P=O (phosphoryl) bond in this compound, is a well-studied compound. scielo.brsigmaaldrich.comsigmaaldrich.com Its synthesis can be achieved, for example, by the thionation of O,O'-diethyl methylphosphonate using Lawesson's reagent. scielo.br The distinct structural and chemical properties of these isomers make them valuable for comparative studies. This compound itself is also used in a variety of applications, including as an inhibitor of cholinesterase and in the synthesis of pharmaceuticals and fine chemicals. midlandsci.comfishersci.com

Table 2: Compounds Related to the Synthesis and Derivatization of this compound

| Compound Name | Role/Relationship |

|---|---|

| Dimethyl methylphosphonate (DMMP) | Starting material in a multi-step synthesis. niscpr.res.in |

| O-Ethyl Methylphosphonothioate | Intermediate in the synthesis of this compound. usbio.net |

| Ethyl methyl sodium phosphonothioate | Intermediate that reacts with ethyl iodide. niscpr.res.in |

| Ethyl methyl phosphonate (EMPA) | A degradation product/derivative. niscpr.res.in |

| Methylphosphonothioic acid | A degradation product/derivative. niscpr.res.in |

| O,O'-diethyl methylphosphonothioate | Structural isomer. scielo.brsigmaaldrich.comsigmaaldrich.com |

Mechanistic Toxicology and Biochemical Interactions

Enzyme Inhibition Kinetics and Molecular Mechanisms

O,S-Diethyl methylphosphonothioate is an organophosphorus compound recognized for its role as a cholinesterase inhibitor. midlandsci.comfishersci.caontosight.aithermofisher.comfishersci.com Its toxicological profile is primarily defined by its interaction with key enzymes in the nervous system. The compound serves as an intermediate in the synthesis of more complex molecules and is also used as a phosphorylating agent in chemical research. midlandsci.comfishersci.caontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₁₃O₂PS | midlandsci.comnist.gov |

| Molecular Weight | 168.19 g/mol | midlandsci.comnist.gov |

| CAS Registry Number | 2511-10-6 | midlandsci.comnist.gov |

| Form | Liquid | midlandsci.com |

| Density | 1.094 g/mL | midlandsci.com |

| Boiling Point | 95-97 °C @ 10 mmHg | midlandsci.com |

| Solubility | Immiscible with water | midlandsci.com |

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. ontosight.ainih.gov AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), a process vital for terminating nerve signals at cholinergic synapses. nih.gov By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft. This leads to a potentiation of the action of endogenously released acetylcholine. nih.gov The inhibition kinetics are a critical factor in determining the toxic potential of the compound.

The inhibition of acetylcholinesterase by this compound occurs through a specific molecular interaction known as phosphonylation. The compound targets a serine hydroxyl group located within the active site of the AChE enzyme. nih.gov This process is a type of phosphorylation, a common post-translational modification that regulates protein function. thermofisher.com The organophosphorus agent effectively transfers its methylphosphonate (B1257008) group to the serine residue, forming a stable, covalent bond. nih.gov This modification renders the enzyme non-functional, as the active site is blocked, preventing it from binding to and hydrolyzing acetylcholine. The stability of this phosphonylated enzyme complex is a key determinant of the duration and severity of the toxic effects. nih.gov

The phosphorylation of AChE and its subsequent inactivation lead to a buildup of acetylcholine at the neuromuscular junction and other cholinergic synapses. nih.gov This excess acetylcholine results in the continuous and excessive stimulation of muscarinic and nicotinic cholinergic receptors throughout the body. nih.gov This overstimulation disrupts the normal functioning of the cholinergic system, which regulates a wide array of physiological processes. The consequences include a state of systemic dysregulation, manifesting as a prolongation of cholinergic effects and a state known as depolarization blockade, where nerve and muscle cells can no longer respond to further stimuli. nih.gov

The toxic effects resulting from AChE inhibition can be countered by compounds known as reactivators, typically oximes, which can rescue the function of the inhibited enzyme. dtic.mil The effectiveness of these reactivators varies significantly depending on the specific organophosphorus agent and the reactivator's chemical structure. Research into reactivating AChE inhibited by nerve agents, which are structurally related to this compound, provides insight into potential therapeutic strategies.

Studies have evaluated various oximes for their ability to reactivate AChE in both the central and peripheral nervous systems after exposure to agents like Sarin (GB), Cyclosarin (GF), and VX (O-ethyl S-(2-(diisopropylamino)ethyl) methylphosphonothioate). dtic.mil For instance, the tertiary oxime monoisonitrosoacetone (MINA) has demonstrated the ability to cross the blood-brain barrier and induce some degree of AChE reactivation in the central nervous system. dtic.mil Other compounds like Diethyxime were found to be more effective in peripheral tissues than in the central nervous system. dtic.mil The data below, derived from a comparative study, illustrates the varied reactivation capabilities of different oximes against nerve agent-inhibited AChE, highlighting the challenge in finding a broad-spectrum reactivator. dtic.mil

Table 2: Comparative Reactivation of Nerve Agent-Inhibited AChE by Select Oximes

| Oxime | Target System | Observed Reactivation Efficacy | Source |

|---|---|---|---|

| MINA (monoisonitrosoacetone) | CNS & Peripheral | Showed highest % recovery in blood and peripheral tissues; capable of reactivating AChE in the CNS (8.1 – 17.6% recovery). | dtic.mil |

| Diethyxime | CNS & Peripheral | Ineffective in the CNS (mild reactivation in cortex only at high doses); reactivated AChE in all 3 peripheral tissues tested. | dtic.mil |

| DAM (diacetylmonoxime) | Brain | Did not reactivate brain AChE inhibited by any of the 3 nerve agents tested. | dtic.mil |

| DHAP | Blood & Peripheral | Caused moderate reactivation in blood (3.8 – 8.2% recovery) and peripheral tissues (9.0 – 12.0% recovery). | dtic.mil |

Neurophysiological Effects and Neuropathological Correlates

The inhibition of acetylcholinesterase by this compound results in profound effects on both the central nervous system (CNS) and the peripheral nervous system (PNS). dtic.milnih.gov The accumulation of acetylcholine leads to a state of hypercholinergic activity. In the peripheral nervous system, this manifests as overstimulation of muscarinic receptors in glands and smooth muscles, and nicotinic receptors at the neuromuscular junction.

In the central nervous system, the consequences of AChE inhibition are complex and severe. dtic.mil The ability of an organophosphorus compound to penetrate the blood-brain barrier is a critical factor in its central toxicity. dtic.mil Once in the CNS, the resulting cholinergic crisis can lead to a range of neurological symptoms. The sustained presence of high levels of acetylcholine disrupts normal neurotransmission, which can lead to seizures and other forms of neuronal hyperexcitability. dtic.mil

Delayed Toxicity and Neurotoxicity Mechanisms

Exposure to certain organophosphorus esters, including compounds structurally related to this compound, can lead to a condition known as organophosphorus ester-induced delayed neurotoxicity (OPIDN). nih.gov This syndrome is characterized by a delay period of several days to weeks following exposure, after which clinical signs such as ataxia and paralysis emerge. nih.gov The underlying pathology involves the degeneration of axons in both the central and peripheral nervous systems, which is followed by secondary demyelination. nih.gov

The initiation of OPIDN is widely believed to involve the phosphorylation of a specific protein in the nervous system referred to as neuropathy target esterase (NTE). Following phosphorylation by the organophosphorus agent, the inhibited NTE can undergo a process called "aging," which involves the cleavage of an R-group from the phosphorus atom. This aged, phosphorylated NTE is thought to trigger a cascade of events leading to axonal damage.

More recent research has shed light on the downstream cellular events. Studies on delayed neurotoxic organophosphorus compounds have indicated an interaction with Ca2+/calmodulin kinase II (CaM kinase II), an enzyme crucial for the phosphorylation of cytoskeletal proteins like microtubules and neurofilaments. nih.gov This interaction leads to an over-activity of CaM kinase II, resulting in excessive phosphorylation and subsequent disassembly of these vital cytoskeletal components. nih.gov The breakdown of the cytoskeleton disrupts axonal transport, leading to an accumulation of damaged cellular components in the distal parts of the axon and, ultimately, axonal degeneration. nih.gov

Cellular and Subcellular Effects on Neural Tissues

While direct studies on the cellular and subcellular effects of this compound on neural tissues are limited, the broader class of organophosphorus compounds has been shown to elicit significant neuronal damage through several key mechanisms. A primary effect is the induction of apoptosis, or programmed cell death, in neuronal cells. nih.gov This is often a consequence of the initial cholinergic crisis and subsequent excitotoxicity.

At the subcellular level, mitochondria are a key target. Organophosphate exposure has been linked to the disruption of mitochondrial function, characterized by a decrease in cellular Coenzyme Q10 levels and impaired oxidative phosphorylation. nih.govnih.gov This mitochondrial dysfunction can lead to a cellular energy deficit and an increase in the production of reactive oxygen species (ROS), causing oxidative stress and further cellular damage. nih.gov

The endoplasmic reticulum (ER) is another organelle significantly affected by organophosphate-induced neurotoxicity. The accumulation of misfolded proteins due to cellular stress can trigger the unfolded protein response (UPR) within the ER. mdpi.com Prolonged ER stress can activate apoptotic pathways, contributing to neuronal cell death. mdpi.comnih.gov The ER is also involved in maintaining calcium homeostasis, and its disruption can lead to dysregulated intracellular calcium levels, a common feature in neurodegenerative processes. nih.gov

Structure-Activity Relationship (SAR) Studies of Phosphonothioates

The biological activity of phosphonothioates is intimately linked to their chemical structure. Subtle changes in the molecule can have profound effects on its ability to interact with target enzymes like cholinesterases.

Impact of Alkyl Group Variation on Cholinesterase Inhibition

The size, shape, and hydrophobicity of the alkyl groups influence both the affinity of the compound for the active site of acetylcholinesterase (AChE) and the rate of phosphorylation of the serine hydroxyl group within that active site. Studies on analogous series of inhibitors, such as carbamates, have shown that increasing the size of the N-alkyl groups can lead to better inhibitory activity up to a certain point. nih.gov For instance, N-propyl carbamates were found to be more potent inhibitors of human plasma cholinesterase than their corresponding N-methyl or N-ethyl analogues. nih.gov

This suggests that there is an optimal size and conformation of the alkyl groups for fitting into the active site gorge of the cholinesterase enzyme. It is hypothesized that the two hydrophobic areas in the vicinity of the active site of the neurotoxicity target protein also play a role in the binding of these compounds. nih.gov Therefore, variations in the ethyl groups of this compound to larger or smaller alkyl chains would be expected to significantly alter its inhibitory potency against cholinesterases.

Stereoisomerism and Biological Activity

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S isomers). This stereochemistry has a profound impact on its biological activity, as enzymes are chiral molecules and often exhibit stereospecificity towards their substrates and inhibitors.

Studies on the closely related compound O,S-diethylphenylphosphonothioate (DEPP) have demonstrated this stereoselectivity in cholinesterase inhibition. nih.gov The S-enantiomer of DEPP was found to be a significantly more potent inhibitor of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) than the R-enantiomer. nih.gov In contrast, both enantiomers were poor inhibitors of eel AChE, highlighting species differences in enzyme active site topography. nih.gov

The kinetic analysis of the inhibition of hAChE and eqBChE by S-DEPP revealed that the reaction is practically irreversible, with similar kinetic constants for both enzymes. nih.gov This indicates that the S-enantiomer fits well into the active site and effectively phosphorylates the catalytic serine residue. The moderate stereospecificity observed for DEPP is a common feature among organophosphate inhibitors. nih.gov

Table 1: Inhibitory Potency of DEPP Enantiomers against various Cholinesterases Data extracted from a study on O,S-diethylphenylphosphonothioate (DEPP), a structural analog of this compound.

| Enzyme Source | Enantiomer | IC50 (µM) |

| Eel AChE | S-DEPP | ~150 |

| Eel AChE | R-DEPP | ~150 |

| Human AChE | S-DEPP | Low µM |

| Equine BChE | S-DEPP | Low µM |

Further research on other chiral organophosphonothioates has also shown stereo-specific degradation, where one enantiomer is preferentially metabolized and detoxified by serum enzymes. dntb.gov.ua This differential metabolism, coupled with stereospecific inhibition of the target enzyme, underscores the critical importance of considering stereoisomerism when evaluating the toxicological profile of chiral organophosphorus compounds.

O,s Diethyl Methylphosphonothioate As a Chemical Warfare Agent Simulant

Rationale for Selection as a Simulant for V-Series Nerve Agents (e.g., VX)

The selection of O,S-Diethyl methylphosphonothioate as a simulant for V-series nerve agents, particularly VX, is based on several key structural and chemical parallels. wikipedia.orgnih.gov V-series agents are characterized by a phosphonothioate core structure. wikipedia.orgnih.gov VX, for instance, is O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate. nih.govmdpi.com this compound mimics this essential structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a sulfur atom, an ethoxy group, and a methyl group. fishersci.com This structural analogy is fundamental to its role as a simulant, as it allows researchers to study the chemical behavior and reactivity of the P-S bond, a key site for detoxification in actual nerve agents. nih.govresearchgate.net

The primary advantage of using this compound is its significantly lower toxicity compared to live V-series agents. nih.govepa.gov This allows for safer handling and experimentation in a wider range of laboratory settings, facilitating extensive research into decontamination methods. epa.gov The similar molecular structure ensures that the simulant will interact with decontaminating agents in a manner that is representative of the target nerve agent, providing a reliable model for predicting the efficacy of new decontamination technologies. nih.govniscpr.res.in

Comparative Research on Simulant Behavior versus Target Agents

Comparative studies are essential to validate the use of this compound as a reliable stand-in for V-series agents. This research focuses on ensuring that the simulant's chemical behavior accurately reflects that of the actual nerve agents under various conditions.

Research has demonstrated that this compound exhibits analogous reactivity profiles to V-series agents, particularly in reactions relevant to decontamination, such as hydrolysis and oxidation. wikipedia.orgniscpr.res.in The presence of the P-S bond in both the simulant and agents like VX is a critical factor. nih.govresearchgate.net For instance, studies on the hydrolysis of VX have shown that cleavage of the P-S bond is a primary degradation pathway. nih.gov Similarly, research on this compound has focused on the cleavage of its P-S bond as a measure of decontamination effectiveness. nih.gov The rates and products of these reactions provide valuable data for understanding the chemical fate of these compounds.

The table below presents a comparison of key structural features and properties of this compound and the V-series agent, VX.

| Property | This compound | VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) |

| Molecular Formula | C5H13O2PS | C11H26NO2PS |

| Molar Mass | 168.19 g/mol fishersci.com | 267.37 g/mol nih.gov |

| Key Functional Group | Phosphonothioate | Phosphonothioate nih.gov |

| Primary Bond for Detoxification | P-S Bond | P-S Bond nih.govresearchgate.net |

This table provides a simplified comparison for illustrative purposes.

Numerous studies have been conducted to correlate the decontamination efficacy of various chemical treatments on this compound with their effectiveness against VX. epa.govniscpr.res.in These studies are critical for validating new decontaminants. For example, research has been conducted using oxidizing agents, such as N,N-dichlorourethane, to decontaminate this compound. niscpr.res.in The successful decontamination of the simulant in these studies provides a strong indication that the decontaminant will also be effective against VX. epa.govniscpr.res.in

The data below, derived from a hypothetical study, illustrates the comparative decontamination efficiency of three different decontaminants on this compound and VX.

| Decontaminant | This compound Degradation (%) | VX Degradation (%) |

| Agent A (Oxidizing) | 98.5 | 97.9 |

| Agent B (Hydrolytic) | 95.2 | 94.5 |

| Agent C (Novel Formulation) | 99.1 | 98.8 |

This is a hypothetical data table for illustrative purposes.

Implications for Chemical Weapons Convention (CWC) Verification

The chemical structure of this compound and its properties carry significant implications for the verification regime of the Chemical Weapons Convention (CWC). Its relevance stems from its use as a chemical warfare agent simulant, particularly for the V-series nerve agent VX, and its relationship to other compounds monitored under the CWC.

Thiophosphonates, the class of organophosphate compounds to which this compound belongs, are recognized for their potential as precursors and markers for toxic chemicals such as the nerve agent VX. scielo.br This has led to their inclusion in the Annex on Chemicals of the CWC. scielo.br The verification of the CWC is supported by a network of Designated Laboratories of the Organisation for the Prohibition of Chemical Weapons (OPCW), which must be capable of identifying the presence of such compounds in various samples. scielo.bropcw.org The ability of these laboratories to synthesize such chemicals, some of which are not commercially available, is crucial for building comprehensive compound libraries for verification purposes. scielo.br

The CWC's Annex on Chemicals includes schedules of compounds that are subject to control measures. While this compound itself is not explicitly listed, compounds with similar structures are. Specifically, Schedule 2.B.(4) pertains to chemicals containing a phosphorus atom bonded to a methyl, ethyl, or propyl group, but not to further carbon atoms, with certain exceptions. opcw.org This category is relevant to this compound and its isomers. Thiophosphonates with methyl, ethyl, propyl, or isopropyl groups are compulsorily listed in the CWC as they are potential precursors to nerve agents. scielo.br

The analysis of samples for verification purposes often involves the detection of not just the primary chemical agent but also its degradation products. opcw.org Even if a chemical warfare agent has degraded over time, its breakdown products can provide molecular evidence of its original presence. opcw.org Therefore, understanding the degradation pathways of compounds like this compound is essential for credible analytical results in the context of CWC investigations. opcw.org

Research Findings on Synthesis and Detection

Detailed research has been conducted to understand the synthesis and detection of thiophosphonates to strengthen CWC verification. For instance, studies have explored the conversion of O,O'-diethyl methylphosphonate (B1257008) to O,O'-diethyl methylphosphonothioate using Lawesson's reagent under various conditions to better understand the synthesis of these compounds. scielo.brscielo.br Such research helps in building a deeper understanding of the chemical reactions involved, which is valuable for verification activities. scielo.br

The following table summarizes various parameters investigated in the synthesis of a related compound, O,O'-diethyl methylphosphonothioate, which informs the potential synthesis routes of CWC-relevant thiophosphonates.

| Parameter | Conditions Investigated | Outcome | Reference |

| Temperature | 90°C, 120°C, 150°C | Temperatures below 90°C resulted in unsatisfactory yields. The best yield was 31% at 120°C for one hour, while at 150°C, the yield trended upwards over time, reaching 60% in one experiment. | scielo.br |

| Solvents | Toluene (B28343), Xylene, Benzene, Acetonitrile (ACN), Tetrahydrofuran (THF) | Aromatic solvents (Toluene, Xylene, Benzene) were found to be more effective. THF was inert, and ACN led to a parallel synthesis route at 150°C. | scielo.br |

| Reaction Time | 1, 2, and 4 hours | The yield of the reaction was found to be dependent on the reaction time in conjunction with the temperature. | scielo.br |

Analytical methods are central to the CWC's verification regime. A variety of techniques are employed to detect and identify chemical warfare agents and related compounds in different matrices.

| Analytical Technique | Application | Reference |

| Gas Chromatography (GC) | Used to monitor decontamination reactions of O,S-diethyl methylphosphonothiolate (B1215451) and to check the purity of the compound. | niscpr.res.in |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Employed to identify the products of decontamination reactions and to analyze for chemical warfare agent residues and their degradation products. | niscpr.res.indtic.mil |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the structure of synthesized O,S-diethyl methylphosphonothiolate and to determine its purity. | niscpr.res.indtic.mil |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Applied in the analysis of chemicals related to the Chemical Weapons Convention. | dtic.mil |

| Fourier Transform Infrared (FTIR) Spectroscopy | Utilized for the identification of nerve agents and their homologues. | dtic.mil |

The data from these analytical methods provide the scientific basis for verifying compliance with the CWC. The continuous refinement of these techniques and the comprehensive study of relevant compounds like this compound are vital for the effectiveness of the international non-proliferation regime against chemical weapons. opcw.org

Decontamination and Degradation Methodologies

Oxidative Detoxification Strategies

Oxidative methods are effective for the rapid degradation of O,S-Diethyl methylphosphonothioate. These strategies often employ reagents that can deliver an electrophilic species to attack the sulfur or phosphorus center of the molecule, leading to bond cleavage and the formation of less toxic products.

Reagents containing a chlorine atom with a positive formal charge are potent oxidants for phosphonothioates. The reaction of this compound, a simulant for the chemical warfare agent VX, with N-chloroamines like N,N-Dichlorourethane, N,N-Dichlorovaleramide, and N,N-Dichlorobenzylamine has been a subject of study for decontamination purposes. researchgate.netthermofisher.com

The decontamination process with N,N-Dichlorourethane is instantaneous and proceeds through multiple pathways in an aqueous medium. researchgate.net These pathways include the cleavage of the P-S bond, as well as S-C and O-C bond scission. The identified degradation products include ethyl methylphosphonate (B1257008) (EMPA) and methylphosphonothioic acid. researchgate.net

N,N-Dichlorovaleramide (NCV) has also been demonstrated as an effective reagent for the oxidative decontamination of this compound. The reaction mechanism is initiated by the electrophilic attack of Cl+ on the bivalent sulfur atom, forming a sulfonium (B1226848) cation intermediate. Subsequent nucleophilic attack by water on the phosphorus atom leads to the cleavage of the P-S bond, ultimately yielding non-toxic products such as ethyl methylphosphonic acid (EMPA). researchgate.net

Similarly, N,N-Dichlorobenzylamine has been successfully used for the deactivation of this compound in an acetonitrile-water medium. thermofisher.com This reagent offers advantages such as ease of preparation, cost-effectiveness, and rapid conversion of the substrate at room temperature. thermofisher.com

Table 1: Degradation Products of this compound with Positive Chlorine Reagents

| Reagent | Major Degradation Products | Reference |

|---|---|---|

| N,N-Dichlorourethane | Ethyl methylphosphonate (EMPA), Methylphosphonothioic acid | researchgate.net |

| N,N-Dichlorovaleramide | Ethyl methylphosphonic acid (EMPA) | researchgate.net |

| N,N-Dichlorobenzylamine | Not specified, but results in non-toxic products | thermofisher.com |

Electrophilic iodine reagents, such as N-iodosuccinimide (NIS), have been shown to effectively oxidize this compound. researchgate.net The oxidation of this compound with NIS leads to the formation of the non-toxic product ethyl methylphosphonic acid (EMPA). researchgate.net The reaction rates can be influenced by the solvent used, with faster rates observed in certain organic solvents. researchgate.net Hypervalent iodine reagents, in general, are known for their strong oxidizing capabilities under mild conditions and are considered environmentally friendly alternatives in some synthetic transformations. mdpi.com

Metal-based catalysts have been explored for the degradation of organophosphorus compounds. For instance, a mixed metal oxide catalyst, Mg3Al‐LDH‐Nb6, has been shown to effectively catalyze the degradation of this compound through perhydrolysis. researchgate.net Metal-organic frameworks (MOFs) are another class of materials being investigated for their catalytic activity in oxidation reactions, including the selective oxidation of various substrates. nih.gov While specific detailed studies on a wide range of metal-catalyzed oxidations for this compound are emerging, the principle relies on the metal center facilitating the oxidative cleavage of the P-S bond.

Hydrolytic Degradation Pathways

Hydrolysis is a fundamental degradation pathway for this compound, involving the cleavage of its ester or thioester bonds by water. The rate and outcome of hydrolysis are highly dependent on factors such as pH and the potential for selective bond cleavage.

The stability of phosphonates and thioesters to hydrolysis is significantly influenced by the pH of the medium. mdpi.comharvard.edunih.govresearchgate.net Generally, for phosphonate (B1237965) esters, the rate of hydrolysis is slower in acidic conditions and increases as the pH becomes more alkaline. mdpi.com This is attributed to the nucleophilic attack of the hydroxide (B78521) ion on the phosphorus center, which is more prevalent at higher pH values. mdpi.com

For thioesters, a similar trend is observed, with distinct rate constants for acid-mediated, base-mediated, and pH-independent hydrolysis. harvard.edunih.govresearchgate.net The base-mediated hydrolysis is typically much faster than the acid-mediated or neutral hydrolysis. harvard.edunih.govresearchgate.net For this compound, this implies that the compound will be more persistent in acidic to neutral aqueous environments and will degrade more rapidly under basic conditions. The steric hindrance around the phosphorus atom also plays a crucial role, with bulkier substituents generally slowing down the rate of alkaline hydrolysis. mdpi.com

Table 2: General pH-Dependence of Hydrolysis for Related Esters

| Condition | Relative Rate of Hydrolysis | Mechanism | Reference |

|---|---|---|---|

| Acidic (low pH) | Slow | Acid-catalyzed P-O or C-O cleavage | mdpi.com |

| Neutral (pH ~7) | Very Slow | pH-independent hydrolysis | harvard.edunih.govresearchgate.net |

| Basic (high pH) | Fast | Base-catalyzed nucleophilic attack on phosphorus | mdpi.com |

The hydrolysis of this compound can theoretically proceed via cleavage of the P-S bond or the P-O bond. The selective cleavage of the P-S bond is often the desired pathway for detoxification, as it breaks the phosphonothiolate linkage.

In many enzymatic and chemical degradation processes involving organophosphorothioates, P-S bond cleavage is a prominent pathway. mdpi.com The mechanism of hydrolysis, whether it proceeds via P-S or P-O cleavage, is a topic of detailed mechanistic studies in related phosphodiester and phospholipase systems. beilstein-journals.orgnih.govnih.gov In the context of oxidative decontamination with reagents like N,N-dichlorovaleramide, the proposed mechanism explicitly involves the initial attack on the sulfur atom, leading to a targeted P-S bond cleavage. researchgate.net Chemical strategies can be designed to favor this pathway by choosing reagents that have a higher affinity for the softer sulfur atom over the harder oxygen atoms in the molecule.

Catalyst Design for Enhanced Hydrolysis (e.g., Metal-Organic Frameworks, Polyoxoniobates, Zeolites)

The hydrolytic cleavage of the P-S or P-O bond in this compound is a primary pathway for its detoxification. Research has increasingly focused on the design of advanced catalytic materials to accelerate this process.

Metal-Organic Frameworks (MOFs): Zirconium-based MOFs have emerged as highly effective catalysts for the hydrolysis of organophosphorus compounds. polyu.edu.hk These materials possess Lewis-acidic metal sites that can activate the phosphonothioate for nucleophilic attack by water or hydroxide ions. polyu.edu.hk For instance, MOF-808, a zirconium-based MOF, when incorporated into a hydrogel composite, has demonstrated exceptionally rapid degradation of nerve agent simulants. polyu.edu.hk The porous nature of MOFs allows for high surface area and tunable active sites, enhancing their catalytic efficiency. The catalytic mechanism generally involves the coordination of the phosphoryl oxygen to the Lewis acidic metal center of the MOF, which polarizes the P=O bond and facilitates the nucleophilic attack at the phosphorus center.

Polyoxoniobates: While specific studies on the use of polyoxoniobates for the hydrolysis of this compound are not extensively documented in publicly available literature, the broader class of polyoxometalates (POMs) has shown significant promise in the degradation of organophosphorus compounds. Their catalytic activity stems from their ability to act as oxidation catalysts and to form complexes with the substrate, facilitating its hydrolysis. Further research is warranted to explore the potential of polyoxoniobates in this specific application.

Zeolites: Zeolites, with their well-defined porous structures and ion-exchange capabilities, have been investigated for the degradation of organophosphorus compounds. For example, zeolites such as NaY and AgY have been studied for the degradation of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (B1215451) (VX). The reaction on AgY was found to proceed via P-S bond cleavage, leading to the formation of the silver salt of ethyl phenylphosphonate. researchgate.net The catalytic activity of zeolites can be tailored by modifying their framework composition and the nature of the exchanged cations, which can act as Lewis acid sites to promote hydrolysis.

Photolytic and Other Degradation Processes

In addition to catalyzed hydrolysis, photolytic degradation offers an alternative pathway for the decomposition of this compound.

The photodegradation of the nerve agent simulant dimethyl methylphosphonate (DMMP) on UV-irradiated titanium dioxide (TiO2) surfaces has been shown to proceed in a stepwise manner, ultimately yielding methylphosphonic acid, phosphate (B84403), water, and carbon dioxide. nih.gov The process involves the generation of reactive oxygen species (ROS) on the TiO2 surface, which attack the organophosphorus compound. A proposed mechanism for the photolysis of methylphosphonic acid (MPA), a potential degradation product, suggests that the C-P bond is cleaved by hydroxyl radicals (•OH). rsc.org The degradation kinetics of MPA were found to be more rapid under alkaline conditions. rsc.org While direct studies on this compound are limited, it is anticipated that similar photolytic pathways involving ROS would lead to its degradation.

Products of Decontamination and Degradation

The identification of degradation products is crucial for assessing the efficacy of any decontamination method and for understanding the environmental fate of the parent compound.

Identification of Non-Toxic Products (e.g., Ethyl Methylphosphonic Acid, Methylphosphonic Acid)

The primary non-toxic products resulting from the hydrolysis of this compound and related compounds are alkyl methylphosphonic acids.

Ethyl Methylphosphonic Acid (EMPA): This is a key and well-documented hydrolysis product of the nerve agent VX, which shares the O-ethyl and methylphosphonyl groups with this compound. nih.gov The formation of EMPA signifies the cleavage of the P-S bond. Analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) following derivatization, are well-established for the sensitive detection of EMPA in various matrices. nih.govnih.gov

Methylphosphonic Acid (MPA): Further degradation of EMPA or direct hydrolysis involving cleavage of both the P-S and P-O-ethyl bonds can lead to the formation of methylphosphonic acid. nih.gov MPA is a common degradation product of many organophosphorus compounds containing a methyl-phosphorus bond.

The table below summarizes the primary non-toxic degradation products identified from related organophosphorus compounds.

| Parent Compound | Degradation Product | Analytical Method |

| O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate (VX) | Ethyl Methylphosphonic Acid (EMPA) | GC-MS |

| VX, Sarin, Soman | Methylphosphonic Acid (MPA) | GC-MS |

Analysis of Intermediate and Persistent Degradants

The degradation of this compound can also proceed through various intermediate species, some of which may exhibit persistence in the environment.

Analysis of degraded VX samples using packed capillary column liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) has revealed the presence of novel polar and higher-molecular-mass degradation products that were not previously identified through GC-MS analysis. nih.gov This suggests that the degradation pathway may be more complex than simple hydrolysis to EMPA and MPA.

In the chemical neutralization of a series of phosphonothiolates, including VX, with metallic sodium, the formation of their respective phosphonic and phosphonothioic acids was observed. researchgate.net This indicates that under certain conditions, O-ethyl methylphosphonothioic acid could be an intermediate degradation product of this compound.

The table below outlines potential intermediate and persistent degradants based on studies of related compounds.

| Degradation Process | Intermediate/Persistent Degradant | Analytical Technique |

| Hydrolysis of VX | Polar and high-molecular-mass products | LC-ESI-MS |

| Chemical neutralization of phosphonothiolates | Phosphonic and phosphonothioic acids | GC-MS |

Further research is necessary to fully elucidate the complete degradation pathway of this compound and to identify and characterize all intermediate and persistent degradants under various environmental and decontamination conditions.

Environmental Fate and Persistence Research

Hydrolysis in Environmental Matrices (e.g., Soil, Water)

Hydrolysis is a primary degradation pathway for O,S-Diethyl methylphosphonothioate in the environment. This chemical process involves the cleavage of the ester bonds, a reaction significantly influenced by the characteristics of the environmental matrix, such as soil composition and aqueous conditions.

The persistence of this compound in soil is intrinsically linked to the soil's physical and chemical properties. Hydrolysis is considered a significant fate process in moist soil. nih.gov The composition of the soil, particularly its organic matter and mineral content, plays a crucial role in the compound's stability and degradation rate.

Table 1: Factors in Soil Composition Influencing Hydrolysis and Persistence

| Soil Component/Property | Influence on this compound Fate | Rationale |

| Organic Matter | Increases sorption, potentially decreasing degradation rate. | Provides hydrophobic surfaces for adsorption, reducing bioavailability. scionresearch.comrivm.nlresearchgate.net |

| Clay Content (e.g., Montmorillonite) | Increases sorption, leading to higher persistence. | Provides charged surfaces for adsorption of polar and nonpolar compounds. researchgate.net |

| Iron Oxides (e.g., Goethite) | Low affinity, suggesting less influence on sorption compared to clays. | Based on studies with the analog VX. researchgate.net |

| Soil Moisture | Essential for hydrolysis to occur. | Water is a reactant in the hydrolysis process. nih.govrivm.nl |

| Soil pH | Affects the rate of chemical hydrolysis. | Hydrolysis rates of organophosphates are highly pH-dependent. nih.gov |

In aqueous systems, the persistence of this compound is highly dependent on conditions such as pH and the presence of other dissolved substances. Research on the closely related compound VX shows that the rate of its aqueous hydrolysis increases significantly with rising pH. nih.gov For example, at a pH of 5, the half-life of VX is approximately 100 days, which shortens to about 9 days at a pH of 8. nih.gov

The presence of dissolved organic matter, such as fulvic acids, can also accelerate degradation. Studies have shown that the addition of natural dissolved material at a neutral pH of 7 increased the hydrolysis rate of VX by a factor of two. nih.gov Conversely, for other types of pesticides, dissolved organic matter has been observed to increase their half-life in water by adsorbing the compound, which may reduce its availability for hydrolysis. nih.gov This indicates that the effect of dissolved organic matter can be complex and compound-specific.

Table 2: Aqueous Half-Life of Analog Compound VX under Different pH Conditions

| pH | Half-Life (t½) | Source |

| 5 | ~100 days | nih.gov |

| 7 | Rate increased 2x with dissolved natural material | nih.gov |

| 8 | ~9 days | nih.gov |

Microbial Degradation Processes in Environmental Systems

Alongside chemical hydrolysis, microbial degradation is a vital process in the breakdown of organophosphorus compounds in the environment. oup.comnih.gov Various microorganisms can utilize these compounds as a source of nutrients, transforming them into less complex substances. oup.com

Soil bacteria are considered the primary agents responsible for the biodegradation of organophosphorus compounds. oup.com The initial and most critical step in the detoxification process is often the hydrolysis of the phosphate (B84403) ester bonds, a reaction catalyzed by enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases. oup.comnih.gov The gene encoding for OPH has been identified in diverse bacteria from various geographical locations. oup.comnih.gov

A range of microorganisms has been isolated that can degrade these compounds. The first such bacterium, identified in 1973, was a Flavobacterium species. oup.comnih.govoup.com Since then, numerous other bacterial genera, including Pseudomonas, Priestia, and Acinetobacter, have been shown to degrade organophosphates. nih.govnih.govnih.gov Fungi, such as Trametes hirsutus and Phanerochaete chrysosporium, are also capable of degrading pesticides. oup.comoup.com Engineered microorganisms are being developed and tested for their enhanced ability to break down these pollutants. oup.comnih.gov The effectiveness of these microbial communities depends on environmental factors and their ability to work as a consortium, which can be more effective than single strains. nih.gov

The degradation of this compound, through both hydrolysis and microbial action, leads to the formation of various derivatives of methylphosphonic acid. The cleavage of the P-S or P-O bonds results in smaller, more water-soluble compounds.

A key degradation product is O-Ethyl methylphosphonothioic acid (EMPTA). wikipedia.orgusbio.netlookchem.com This compound is formed through the hydrolysis of one of the ester linkages. Further degradation can lead to the formation of Ethyl methylphosphonate (B1257008) (EMPA) and ultimately methylphosphonic acid (MPA), which represents the complete cleavage of the ester groups from the phosphorus atom. nih.gov The detection of these degradation products in soil and water can serve as an indicator of the environmental presence and breakdown of the parent compound.

Table 3: Key Degradation Products of this compound

| Compound Name | Chemical Formula | Role in Degradation Pathway |

| O-Ethyl methylphosphonothioic acid (EMPTA) | C3H9O2PS | Primary hydrolysis/biotransformation product. wikipedia.orgusbio.net |

| Ethyl methylphosphonate (EMPA) | C3H9O3P | Secondary degradation product from cleavage of the P-S bond. nih.gov |

| Methylphosphonic acid (MPA) | CH5O3P | Final phosphonate (B1237965) degradation product. |

Mobility and Distribution in Environmental Compartments

The mobility of this compound in the environment determines its potential to move from soil to groundwater or to volatilize into the atmosphere. This distribution is primarily controlled by its sorption characteristics and volatility.

The tendency of a chemical to adsorb to soil and organic matter is quantified by the soil adsorption coefficient (Koc). epa.govchemsafetypro.com A high Koc value indicates strong adsorption and low mobility, making the substance less likely to leach into groundwater. chemsafetypro.com For organophosphorus compounds, adsorption is strongly related to the soil's organic carbon content. researchgate.net As seen with its analog VX, this compound is expected to have a high affinity for hydrophobic organic matter in soil, which would limit its mobility. researchgate.net

Volatilization, the process of a chemical moving from soil or water into the air, is another potential transport pathway. rivm.nlresearchgate.net The rate of volatilization is influenced by the compound's vapor pressure, its adsorption to soil, soil moisture, and temperature. rivm.nlresearchgate.net Pesticides tend to volatilize more rapidly from wet soils because water molecules compete for adsorption sites, increasing the pesticide's vapor density in the soil air. rivm.nl However, as a compound with relatively low volatility, significant loss of this compound to the atmosphere is less likely compared to more volatile compounds, especially when it is strongly adsorbed to soil particles. researchgate.net

Mobility in Soil Profiles

The mobility of this compound in soil is influenced by its adsorption to soil particles, which in turn is governed by the compound's chemical properties and the soil's composition. Key factors include the organic matter and clay content of the soil, as well as its pH.

Given that this compound is a relatively non-polar molecule, it is expected to have a moderate affinity for the organic fraction of soil. This would result in moderate mobility, meaning it would not be readily leached through the soil profile by water. However, in soils with low organic matter and clay content, such as sandy soils, the mobility could be higher, increasing the potential for downward movement. Studies on the degradation of a similar compound, S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate, have shown that the soil type significantly impacts its persistence, with about 90% disappearing within two days in humic loam and clayey peat, while being more persistent in humic sand. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₁₃O₂PS | midlandsci.com |

| Molecular Weight | 168.19 g/mol | midlandsci.com |

| Density | 1.094 g/mL | midlandsci.com |

| Boiling Point | 95-97 °C @ 10 mmHg | midlandsci.com |

| Solubility in Water | Immiscible | midlandsci.comfishersci.ie |

| Physical Form | Liquid | midlandsci.comfishersci.ie |

This table presents available data for this compound.

Water Solubility and Groundwater Contamination Risks

The risk of groundwater contamination by this compound is closely linked to its water solubility and its persistence in the environment. Vendor-supplied information indicates that this compound is immiscible with water. midlandsci.comfishersci.ie This low water solubility suggests that large quantities of the compound are unlikely to dissolve in and be transported with percolating rainwater or surface runoff, which would lower its potential to reach groundwater in high concentrations.

The potential for groundwater contamination is therefore a function of the interplay between its low water solubility, its rate of degradation in soil and water, and the mobility of both the parent compound and its degradation products. In scenarios with high rainfall and in areas with sandy soils, the risk would be elevated, particularly if the degradation rate is slow.

Volatilization Characteristics from Surfaces

Volatilization is the process by which a chemical evaporates from a surface, such as soil or water, into the atmosphere. The tendency of a compound to volatilize is determined by its vapor pressure and its Henry's Law constant.

Research on VX has shown that little of the agent is lost through evaporation, likely due to its low vapor pressure and Henry's Law constant. nih.gov On vegetation, it has been observed to evaporate within 24 to 48 hours. nih.gov The volatilization of this compound from soil surfaces is expected to be a minor dissipation pathway compared to degradation processes like hydrolysis and microbial breakdown. However, environmental conditions such as temperature, wind speed, and the nature of the surface can influence the rate of volatilization.

Advanced Analytical Methodologies for Detection and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organophosphorus compounds, enabling the separation of complex mixtures for subsequent identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of O,S-Diethyl methylphosphonothioate. While the intact parent compound can be analyzed directly by GC-MS, the high reactivity of such chemicals means that analytical chemists are more likely to encounter their degradation products in environmental or biological samples. mdpi.com The identification of these degradation products is crucial for retrospectively determining the presence of the original compound. mdpi.com

Due to the low volatility and polar nature of many degradation products, such as alkyl phosphonic acids, derivatization is often a necessary step to render them suitable for GC analysis. mdpi.comnih.gov This process enhances the volatility and thermal stability of the analytes. nih.gov Common derivatization methods include:

Silylation: Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide are used to create more volatile tert-butyldimethylsilyl (TBDMS) derivatives of the acidic degradates. nih.gov

Alkylation/Methylation: Reagents such as diazomethane (B1218177) can be used to methylate phosphonic acids, improving their chromatographic properties. mdpi.com

GC-MS analysis provides not only retention time data for identification but also mass spectra, which offer structural information based on fragmentation patterns, allowing for unambiguous confirmation when compared against spectral libraries like those from the National Institute of Standards and Technology (NIST). mdpi.comnist.gov

Table 1: GC-MS Analytical Approaches

| Analyte Type | Analytical Challenge | Common Solution | Purpose of Solution |

| Parent Compound | Thermal Instability | Direct Injection, Optimized GC Conditions | To analyze the intact molecule without decomposition. |

| Degradation Products | Low Volatility, High Polarity | Derivatization (e.g., Silylation, Methylation) | To increase volatility and thermal stability for GC analysis. mdpi.comnih.govnih.gov |

Gas Chromatography with a Flame Photometric Detector (GC-FPD) is a highly effective technique for the selective detection of phosphorus- and sulfur-containing compounds. The FPD utilizes the principle that when compounds containing these elements are burned in a hydrogen-rich flame, they emit light at characteristic wavelengths. For phosphorus, the emission is typically measured around 526 nm, and for sulfur, at 394 nm. This selectivity makes GC-FPD an ideal tool for screening samples for this compound, which contains both phosphorus and sulfur, allowing for its detection even in complex matrices with minimal interference from other co-eluting compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS, particularly for analyzing polar, non-volatile, and thermally labile degradation products. nih.gov A significant advantage of LC-MS/MS is that it can often analyze these compounds directly in aqueous samples without the need for derivatization, reducing sample preparation time and potential for errors. nih.gov

Techniques such as electrospray ionization (ESI) and thermospray ionization are commonly employed. nih.govnih.gov ESI-MS is particularly well-suited for polar degradation products, while thermospray LC-MS has demonstrated high sensitivity, capable of detecting the related nerve agent VX at levels as low as 200 picograms. nih.gov For trace analysis in water, preconcentration steps using solid-phase extraction cartridges (e.g., C18) can be employed to achieve detection limits at the nanogram-per-milliliter level. nih.gov

The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. researchgate.net This approach allows for the targeted determination of specific precursor-to-product ion transitions, ensuring reliable identification and quantification of analytes like O-isobutyl S-(2-diethylamino)ethyl methylphosphonothioate (a related V-series agent) and its primary hydrolysis products. researchgate.net Key degradation products that can be monitored include ethyl methylphosphonic acid (EMPA), which is a signature degradate of the nerve agent VX. oup.com

Table 2: LC-MS/MS Methodological Highlights

| Technique | Advantage | Common Analytes | Key Feature |

| LC-ESI-MS | Avoids thermal decomposition; no derivatization needed. nih.gov | Polar Degradation Products | Ideal for direct analysis of aqueous samples. nih.gov |

| Thermospray LC-MS | High Sensitivity | Parent Compound and Degradates | Achieves detection in the picogram range. nih.gov |

| HPLC-MS/MS (MRM) | High Selectivity and Reliability | Specific parent compounds and hydrolysis products. researchgate.net | Targeted analysis using specific ion transitions. researchgate.net |

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism for charged molecules. nih.gov This technique utilizes a narrow capillary and a high-voltage electric field to separate ions based on their electrophoretic mobility. nih.gov For compounds like this compound and its acidic degradation products, CE provides a powerful separation tool.

Optimal separation is achieved by carefully selecting the background electrolyte (BGE), pH, applied voltage, and temperature. nih.gov For example, a phosphate-borate BGE at a controlled pH can be used to ensure the analytes are in an appropriate ionic state for separation. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its utility, providing mass information for definitive peak identification and structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds, including this compound. It provides detailed information about the chemical environment of specific nuclei within a molecule. The structure of the isomeric compound O,O′-Diethyl methylphosphonothioate has been confirmed using high-resolution NMR, demonstrating the technique's applicability to this class of chemicals. sigmaaldrich.comscientificlabs.co.uk

A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for the complete characterization of the molecule's structure.

¹H NMR (Proton NMR): This experiment identifies the number and type of hydrogen atoms. For this compound, it would reveal signals corresponding to the methyl group attached to the phosphorus atom and the two distinct ethyl groups (one attached to oxygen, one to sulfur), with coupling patterns confirming their connectivity.

¹³C NMR (Carbon-13 NMR): This provides information on the carbon framework of the molecule. Each unique carbon atom in the structure would produce a distinct signal, confirming the presence of the methyl carbon and the four carbons of the ethoxy and ethylthio groups.

³¹P NMR (Phosphorus-31 NMR): This is particularly powerful for organophosphorus compounds, as the ³¹P nucleus has 100% natural abundance and is highly sensitive. researchgate.net It typically shows a single, sharp signal for this compound, with a characteristic chemical shift that is highly indicative of the phosphorus atom's specific bonding environment (i.e., its bonds to oxygen, sulfur, and carbon). The chemical shift is sensitive to the local ionic environment and can even be used to measure parameters like pH for certain phosphonates. researchgate.netnih.gov

Table 3: Information from NMR Spectroscopy

| NMR Technique | Nucleus Observed | Information Gained |

| ¹H NMR | Hydrogen-1 | Provides data on proton environments, chemical shifts, and spin-spin coupling to determine molecular connectivity. |

| ¹³C NMR | Carbon-13 | Reveals the carbon skeleton of the molecule, identifying each unique carbon atom. |

| ³¹P NMR | Phosphorus-31 | Offers a highly specific signal whose chemical shift is characteristic of the phosphorus atom's oxidation state and bonding environment. researchgate.net |

Sample Preparation and Derivatization Strategies for Complex Matrices

Analysis of this compound in complex environmental or biological samples necessitates robust sample preparation to isolate the analyte from interfering matrix components. mdpi.com

The choice of extraction technique depends heavily on the sample matrix. For solid matrices, methods like Soxhlet extraction (SOX) and accelerated solvent extraction (ASE) are commonly used. psu.edu ASE, also known as pressurized solvent extraction, utilizes elevated temperatures and pressures to reduce extraction times and solvent consumption compared to traditional methods. psu.edu For liquid samples, liquid-liquid extraction (LLE) is a conventional approach, employing water-miscible or non-polar solvents to partition the analyte from the aqueous phase. psu.edu

More advanced techniques offer improved efficiency and selectivity. Supercritical fluid extraction (SFE) uses a supercritical fluid, typically carbon dioxide, which possesses properties of both a gas and a liquid, allowing for rapid and efficient extraction with reduced organic solvent use. psu.edu Solid-phase microextraction (SPME) is a solvent-free method where a coated fiber is exposed to the sample, and analytes partition onto the fiber, which is then thermally desorbed directly into a gas chromatograph. psu.edu The selection of the fiber coating is critical and depends on the polarity and volatility of the target analyte. psu.edu

Gas chromatography (GC) is a primary technique for the analysis of volatile organophosphorus compounds. However, this compound or its degradation products, such as phosphonic acids, can be non-volatile or exhibit poor chromatographic behavior due to their polarity. niscpr.res.insigmaaldrich.com Derivatization is a chemical modification process used to convert these analytes into more volatile and thermally stable derivatives, making them amenable to GC analysis. sigmaaldrich.comnih.gov

A common derivatization strategy for acidic degradation products is esterification. sigmaaldrich.com For example, in a study monitoring the decontamination of this compound, the resulting phosphonic acid products were methylated using diazomethane in diethyl ether. niscpr.res.in This conversion into methyl esters increases their volatility and improves their separation and detection by GC-Mass Spectrometry (GC-MS). niscpr.res.in The process involves adding a solution of diazomethane to the sample after extraction and allowing the reaction to proceed before injection into the GC system. niscpr.res.in

The primary goals of derivatization for GC analysis are:

Increase Volatility : By replacing active hydrogens (e.g., in a carboxyl group) with a less polar group, the boiling point of the compound is lowered. sigmaaldrich.com

Improve Thermal Stability : Derivatization can prevent the thermal degradation of the analyte in the hot GC injector and column.

Enhance Detectability : Certain derivatizing agents can introduce moieties that give a stronger signal in specific detectors (e.g., electron capture detector).

Real-time Detection and On-site Monitoring Technologies

The need for rapid, on-site detection of organophosphorus compounds has driven the development of portable and real-time monitoring systems. nih.gov These technologies are crucial for environmental monitoring, security, and ensuring workplace safety.

Biosensors represent a significant advancement in on-site detection. mdpi.com Amperometric biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) are widely studied. nih.gov In these systems, AChE is immobilized on an electrode. The presence of an organophosphorus compound like this compound inhibits the enzyme, leading to a measurable change in the electrochemical signal. nih.gov Researchers have developed systems capable of detecting picogram levels of organophosphates within minutes. nih.gov Another emerging biosensor approach uses aptamers, which are single-stranded DNA or RNA molecules that bind to specific targets. A diethyl thiophosphate (DETP)-specific aptamer has been developed and incorporated into both colorimetric and electrochemical sensors for detection. researchgate.net